N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide is a compound that belongs to the class of isoindolinone derivatives. These compounds are recognized for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features an isoindolinone core linked to a methoxybenzamide moiety, which contributes to its distinctive chemical properties and biological activities. The compound has been identified as having significant interactions with Tumor Necrosis Factor-alpha (TNF-α), making it a candidate for anti-inflammatory therapies.
The compound is cataloged under the Chemical Abstracts Service number 70178-09-5 and can be found in various chemical databases such as PubChem and BenchChem. It is classified as an isoindolinone derivative, which is a subset of heterocyclic compounds known for their pharmacological properties. Isoindolinones are often explored in medicinal chemistry due to their ability to modulate various biological pathways .
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide typically involves a condensation reaction between N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide and various aliphatic and aromatic amines. This reaction is often carried out in an environmentally friendly solvent, such as water, under catalyst-free conditions. The use of water not only simplifies the process but also aligns with green chemistry principles by minimizing hazardous waste.
The reaction conditions are crucial for achieving high yields and purity. Parameters such as temperature, pH, and reaction time must be optimized. Generally, the reactions are conducted at moderate temperatures to prevent decomposition of sensitive intermediates.
N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide can undergo several types of chemical reactions:
Reagents commonly used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles. The reactions are generally performed under controlled temperatures and pH conditions to optimize yields .
The primary target for N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide is Tumor Necrosis Factor-alpha (TNF-α), a key mediator in inflammation. The compound inhibits TNF-α activity, leading to reduced inflammatory responses. This inhibition has been quantified; for instance, one study reported up to 78% inhibition at a concentration of 10 μM.
By affecting the TNF-α pathway, N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide can influence various downstream signaling events involved in inflammation and immune response modulation.
N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide is typically characterized by its crystalline form. Specific physical properties such as melting point or solubility may vary based on purity and preparation methods.
The chemical stability of this compound under different pH levels and temperatures can influence its reactivity in biological systems. Its solubility in organic solvents can facilitate its application in various experimental setups .
N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide has potential applications in medicinal chemistry due to its anti-inflammatory properties. It may be used in research focused on treatments for conditions involving excessive TNF-α activity, such as autoimmune diseases and chronic inflammatory disorders. Its unique structure also makes it a candidate for further modifications aimed at enhancing its therapeutic efficacy or reducing side effects .
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide begins with constructing the isoindoline-1,3-dione core through cyclocondensation reactions. This process typically involves the reaction of substituted phthalic acid derivatives with primary amines under dehydrating conditions. For this specific compound, 4-aminophthalic acid undergoes condensation with urea or carbonyl diimidazole at elevated temperatures (160–180°C) to form the 1,3-dioxoisoindolin-4-amine intermediate. This step is catalyzed by acetic acid or p-toluenesulfonic acid, achieving yields of 70–85% [1]. Key parameters influencing yield and purity include:
Spectroscopic validation (nuclear magnetic resonance, infrared spectroscopy) confirms regioselective formation of the 4-amino intermediate, with characteristic carbonyl stretches at 1700–1750 cm⁻¹ and absence of primary amine peaks in nuclear magnetic resonance [1] [3].
Functionalization of the 4-amino-isoindoline-1,3-dione core proceeds via sequential alkylation and amidation. Chloroacetylation is a critical step for introducing the benzamide moiety:
Table 1: Coupling Agents for Amidation Efficiency
Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
N,N'-Dicyclohexylcarbodiimide | Dichloromethane | 25 | 62 | 85 |
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | N,N-Dimethylformamide | 25 | 92 | 98 |
Propylphosphonic anhydride | Tetrahydrofuran | 40 | 88 | 96 |
Optimized conditions use 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate with catalytic 4-dimethylaminopyridine, suppressing racemization and enhancing electrophilicity of the carboxylate [1] [8].
Hypervalent iodine reagents enable direct C–H functionalization of the isoindolinone ring, bypassing pre-functionalized intermediates. Bis(trifluoroacetoxy)iodobenzene catalyzes intramolecular oxidative amination under mild conditions:
This method eliminates heavy-metal catalysts while tolerating acid-sensitive functional groups (e.g., para-methoxybenzamide), making it preferable for synthesizing analogs with labile substituents [4].
Solvent polarity and base strength critically impact coupling efficiency during benzamide installation:
Table 2: Solvent and Base Effects on Amidation Yield
Solvent | Base | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
N,N-Dimethylformamide | N,N-Diisopropylethylamine | 3 | 92 | <2% |
Tetrahydrofuran | Triethylamine | 6 | 78 | 8% |
Dichloromethane | N-Methylmorpholine | 12 | 65 | 15% |
Acetonitrile | Potassium carbonate | 8 | 70 | 10% |
N,N-Dimethylformamide outperforms alternatives due to:
Base selection follows the trend: tertiary amines (N,N-diisopropylethylamine) > inorganic carbonates (potassium carbonate) > aromatic amines (pyridine). Stronger bases (e.g., sodium hydride) induce ring-opening decomposition at >5% rates [1] [3].
Table 3: Synthetic Route Comparison for N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide
Parameter | Transition Metal-Free Route | Transition Metal-Mediated Route |
---|---|---|
Representative conditions | Hypervalent iodine catalysis, N,N-dimethylformamide, N,N-diisopropylethylamine | Palladium-catalyzed aminocarbonylation (e.g., bis(triphenylphosphine)palladium(II) dichloride) |
Reaction time | 6–8 hours | 3–4 hours |
Yield | 85–92% | 88–90% |
Purity profile | ≥98% (HPLC) | 90–95% (requires chromatographic purification) |
Metal residue | Undetectable | 50–200 ppm palladium |
Cost per gram (USD) | $12.50 | $18.75 |
Key limitation | Limited to electron-rich aryl groups | Homocoupling byproducts with para-substituted benzoates |
Transition metal-free routes (e.g., hypervalent iodine catalysis, classical condensation) offer advantages for pharmaceutical applications by eliminating residual metal contamination. They provide adequate yields (85–92%) with higher purity profiles, reducing downstream purification costs [1] [6].
Transition metal-mediated routes, while marginally faster, introduce complications:
The cost-benefit analysis favors metal-free synthesis for small-scale production (e.g., <10 kg batches), though transition metal methods may suit specialized analogs requiring harsh conditions [1] [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: